Methyl 5-(benzylamino)-5-phenylpent-2-enoate
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Overview
Description
Methyl 5-(benzylamino)-5-phenylpent-2-enoate is an organic compound that features a benzylamino group and a phenyl group attached to a pent-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzylamino)-5-phenylpent-2-enoate typically involves a multi-step processThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(benzylamino)-5-phenylpent-2-enoate can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 5-(benzylamino)-5-phenylpent-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(benzylamino)-5-phenylpent-2-enoate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent in various chemical processes.
4-(Benzylamino)-7-methyl-2-phenylpyrido[2,3-d]-pyrimidin-5(8H)-one: Investigated for its potential cardiotonic activity.
Uniqueness
Its combination of benzylamino and phenyl groups provides distinct chemical properties that differentiate it from other similar compounds .
Properties
CAS No. |
110362-19-1 |
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Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
methyl 5-(benzylamino)-5-phenylpent-2-enoate |
InChI |
InChI=1S/C19H21NO2/c1-22-19(21)14-8-13-18(17-11-6-3-7-12-17)20-15-16-9-4-2-5-10-16/h2-12,14,18,20H,13,15H2,1H3 |
InChI Key |
XANUJOOYVBCSSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCC(C1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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